1-Cyclopropoxy-2-fluoro-4-nitrobenzene
Description
1-Cyclopropoxy-2-fluoro-4-nitrobenzene is a substituted benzene derivative with a unique combination of functional groups: a cyclopropoxy ether at position 1, a fluorine atom at position 2, and a nitro group at position 4. Its molecular formula is C₉H₈FNO₃, yielding a molecular weight of 197.17 g/mol (calculated from atomic masses). The cyclopropoxy group introduces steric strain due to the three-membered ring, while the nitro group acts as a strong electron-withdrawing moiety, influencing electronic distribution and reactivity.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C9H8FNO3/c10-8-5-6(11(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
YXAIGUUZRHQKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-fluoro-4-nitrobenzene typically involves multiple steps. One common method includes:
Fluorination: The fluorine atom can be introduced via a halogen exchange reaction, often using potassium fluoride (KF) in a polar aprotic solvent.
Cyclopropoxylation: The cyclopropoxy group can be added through a nucleophilic substitution reaction, where a cyclopropyl alcohol reacts with the benzene derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Reduction: H2/Pd-C, iron (Fe) with hydrochloric acid (HCl).
Substitution: NaOCH3 in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Reduction: 1-Cyclopropoxy-2-fluoro-4-aminobenzene.
Substitution: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene.
Scientific Research Applications
1-Cyclopropoxy-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-fluoro-4-nitrobenzene depends on its chemical structure. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring and influences its reactivity. The fluorine atom also contributes to the compound’s reactivity by stabilizing negative charges through its electronegativity. The cyclopropoxy group can participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity :
- The bromo substituent in 1-bromo-2-fluoro-4-nitrobenzene facilitates nucleophilic substitution reactions, whereas the cyclopropoxy group in the target compound may hinder such reactions due to steric hindrance and ring strain .
- The nitro group in both the target compound and the bromo analog directs electrophilic substitution to meta/para positions, but its absence in 1-(cyclopropyldifluoromethyl)-4-fluorobenzene shifts reactivity toward electrophilic attack at ortho/para positions .
Steric and Electronic Profiles :
- The cyclopropoxy group in the target compound introduces significant steric strain compared to the planar bromo or difluoromethyl groups in analogs. This strain could reduce thermal stability or alter reaction pathways.
- Fluorine’s electronegativity in all three compounds enhances electronic withdrawal, but the nitro group amplifies this effect, making the target compound more electron-deficient than 1-(cyclopropyldifluoromethyl)-4-fluorobenzene .
Applications and Limitations :
- Bromo- and nitro-substituted aromatics are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), but the cyclopropoxy group’s instability under basic or high-temperature conditions may limit similar utility for the target compound.
- The difluoromethyl analog’s lack of a nitro group suggests utility in hydrophobic environments (e.g., drug design), whereas the target compound’s nitro group may favor applications in explosives or dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
